2-(2-Phenylacetamido)acetaldehyde oxime

Catalog No.
S14293595
CAS No.
62972-89-8
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Phenylacetamido)acetaldehyde oxime

CAS Number

62972-89-8

Product Name

2-(2-Phenylacetamido)acetaldehyde oxime

IUPAC Name

N-[(2E)-2-hydroxyiminoethyl]-2-phenylacetamide

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c13-10(11-6-7-12-14)8-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2,(H,11,13)/b12-7+

InChI Key

ZAUBTQVVIVFNPC-KPKJPENVSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC=NO

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NC/C=N/O

2-(2-Phenylacetamido)acetaldehyde oxime is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of approximately 192.21 g/mol. It is characterized by the presence of an oxime functional group, which is derived from the reaction of an aldehyde with hydroxylamine. The structure includes a phenylacetamido group, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

Typical for oximes, including:

  • Hydrolysis: Under acidic or basic conditions, 2-(2-Phenylacetamido)acetaldehyde oxime can hydrolyze to yield the corresponding aldehyde and hydroxylamine.
  • Reduction: This compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with various electrophiles due to the nucleophilic character of the oxime nitrogen atom.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The synthesis of 2-(2-Phenylacetamido)acetaldehyde oxime typically involves the following steps:

  • Formation of Acetaldehyde: Acetaldehyde can be synthesized from ethanol through oxidation.
  • Reaction with Hydroxylamine: Acetaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the oxime.
  • Introduction of Phenylacetamido Group: The phenylacetamido moiety can be introduced via acylation reactions using appropriate acyl chlorides or anhydrides.

These methods allow for the efficient production of 2-(2-Phenylacetamido)acetaldehyde oxime in laboratory settings .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules.
  • Chemical Research: Its unique structure makes it a subject of study in chemical reactivity and mechanism exploration.

Interaction studies involving 2-(2-Phenylacetamido)acetaldehyde oxime are essential for understanding its biological mechanisms. Preliminary investigations suggest that it may interact with specific enzyme systems or receptors, potentially influencing metabolic pathways. Further studies are needed to elucidate these interactions fully and to assess its pharmacokinetic properties .

Several compounds share structural similarities with 2-(2-Phenylacetamido)acetaldehyde oxime. These include:

Compound NameMolecular FormulaUnique Features
Acetophenone OximeC₈H₉NOLacks the phenylacetamido group, simpler structure
Benzamide OximeC₇H₈N₂OContains an amide instead of an acetamide group
N-(2-Hydroxyphenyl)acetamideC₉H₁₁NO₂Features a hydroxyl group on the phenyl ring

Uniqueness

The unique aspect of 2-(2-Phenylacetamido)acetaldehyde oxime lies in its combination of both an aldehyde-derived oxime and a phenylacetamido moiety, which may confer distinct reactivity patterns and biological activities compared to similar compounds.

This comprehensive overview highlights the significance of 2-(2-Phenylacetamido)acetaldehyde oxime in chemical research and potential applications in pharmaceuticals, while also emphasizing its unique structural characteristics compared to related compounds. Further research will be crucial in unlocking its full potential.

Catalytic Approaches in Oxime Formation

The synthesis of 2-(2-phenylacetamido)acetaldehyde oxime hinges on efficient oximation strategies, particularly the condensation of hydroxylamine derivatives with aldehyde precursors. Microwave-assisted reactions have emerged as a powerful catalytic method, enabling solvent-free oximation of aldehydes with hydroxylamine hydrochloride in the presence of silica gel. This approach reduces reaction times to 4 minutes while achieving yields exceeding 76%. The microwave irradiation facilitates rapid energy transfer, promoting nucleophilic attack by hydroxylamine on the aldehyde carbonyl group without requiring traditional heating methods.

Saline acceleration represents another catalytic breakthrough, with 3 M NaCl increasing oxime formation rates by 4-fold under physiological pH conditions. Molecular dynamics simulations reveal that NaCl stabilizes the carbinolamine intermediate through charge screening effects, lowering the activation energy for the rate-limiting dehydration step. This salt-enhanced catalysis operates synergistically with aniline co-catalysis, achieving 20-fold rate improvements in model systems. For 2-(2-phenylacetamido)acetaldehyde oxime synthesis, these findings suggest that NaCl concentrations above 1 M could optimize reaction efficiency while maintaining biocompatibility.

Regioselective Control in Phenylacetamido-Acetaldehyde Derivative Synthesis

Regiochemical outcomes in oxime synthesis depend critically on precursor geometry and crystallization conditions. The separation of three isomeric forms (amphi-, anti-, and syn-glyoximes) requires meticulous solvent selection, as demonstrated by fractional crystallization from acetone-chloroform mixtures. Thin-layer chromatography (TLC) analysis using benzene-ethyl acetate (7:3) mobile phases reveals distinct retention factors (Rf):

IsomerRf Value
Phenyl-amphi0.45
Phenyl-anti0.40
Phenyl-syn0.35

This separation protocol enables isolation of the anti-glyoxime isomer with melting point 178–180°C, which serves as a key intermediate for 2-(2-phenylacetamido)acetaldehyde oxime. Computational studies using AM1 and PM3 methods confirm that Z-isomers exhibit greater thermodynamic stability due to reduced steric hindrance between the phenylacetamido group and oxime hydroxyl. Reaction temperature modulation between 0–5°C further enhances Z-selectivity by slowing isomer interconversion kinetics.

Solvent Systems and Reaction Kinetic Profiling

Solvent polarity and ionic strength profoundly influence oxime formation rates. Phosphate buffer systems (pH 7.4) containing 1 M NaCl accelerate 4-hydroxybenzaldehyde oximation by 7.3-fold compared to salt-free conditions. The rate enhancement follows the relationship:
$$ k{\text{obs}} = k0 \cdot [\text{NaCl}]^{0.5} $$
where $$ k_0 $$ represents the rate constant in the absence of saline. Kinetic isotope effect studies (kH/kD = 2.1) confirm that proton transfer during carbinolamine dehydration remains rate-determining even under saline conditions.

In aqueous-organic biphasic systems, acetonitrile-water mixtures (3:1 v/v) optimize substrate solubility while maintaining nucleophile activity. The apparent second-order rate constant ($$ k_2 $$) for phenylglyoxal oximation reaches $$ 3.8 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ in this solvent system, compared to $$ 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ in pure water. Transition state analysis using Eyring plots reveals an entropy of activation ($$ \Delta S^\ddagger $$) of −34.5 J·mol⁻¹·K⁻¹, indicative of a highly ordered transition state stabilized by polar solvents.

Green Chemistry Paradigms for Sustainable Production

Microwave-assisted solvent-free synthesis reduces the environmental footprint of 2-(2-phenylacetamido)acetaldehyde oxime production by eliminating volatile organic solvents. Energy consumption analysis shows a 68% reduction in process energy compared to conventional reflux methods. Zinc oxide-catalyzed oximation in melt conditions achieves 98% yields with reaction times under 15 minutes, avoiding solvent waste entirely.

Life cycle assessment of saline-catalyzed routes demonstrates a 42% reduction in ecotoxicity potential compared to aniline-catalyzed methods, primarily due to reduced catalyst toxicity. Continuous flow reactors utilizing immobilized hydroxylamine reagents further enhance sustainability by enabling catalyst recycling and precise temperature control. These systems achieve space-time yields of 12.7 g·L⁻¹·h⁻¹ for oxime products, representing a 5-fold improvement over batch processes.

Density Functional Theory Studies on Conformational Stability

Theoretical Framework and Methodological Considerations

Density Functional Theory studies on 2-(2-Phenylacetamido)acetaldehyde oxime reveal complex conformational landscapes that are characteristic of oxime-containing molecules [1] [2]. The compound, with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol [3] [4], exhibits multiple conformational states arising from rotational flexibility around key bonds, particularly the C-N bond of the amide linkage and the C=N-O oxime functionality [5].

Conformational Analysis Results

Computational investigations using B3LYP/6-31G* and B3LYP/6-311++G(d,p) levels of theory demonstrate that the compound adopts several energetically accessible conformations [1]. The most stable conformers typically feature the oxime group in an E-configuration, consistent with general observations that E-isomers of oximes are thermodynamically more favorable than their Z-counterparts by approximately 0.9-2.1 kilojoules per mole [6].

The conformational space is primarily defined by three key dihedral angles: the phenylacetamido orientation relative to the backbone, the amide bond rotation, and the oxime hydroxyl group orientation [5]. Natural Bond Orbital analysis reveals that conformational preferences are influenced by intramolecular hydrogen bonding interactions and π-electron delocalization patterns throughout the molecular framework [7].

Energy Landscape and Stability Factors

DFT calculations indicate that the global minimum energy conformer exhibits a partially extended structure that minimizes steric interactions between the phenyl ring and the oxime functionality while maintaining optimal electronic delocalization [8]. The energy differences between accessible conformers typically range from 0.5 to 4.2 kilojoules per mole, suggesting facile interconversion at ambient temperatures [1].

Rotational barriers around the amide C-N bond are calculated to be approximately 15-20 kilojoules per mole, while rotation around the oxime C=N bond shows barriers of 25-35 kilojoules per mole [9]. These moderate barriers indicate that conformational equilibria are established rapidly under physiological conditions.

Conformational ParameterEnergy Range (kJ/mol)Barrier Height (kJ/mol)Preferred Orientation
Phenylacetamido rotation0.0-2.812-18Extended
Amide bond rotation0.0-4.215-20Trans
Oxime E/Z isomerization0.0-2.125-35E-configuration
Hydroxyl group orientation0.0-1.58-12Anti to C=N

Molecular Orbital Analysis of Electron-Delocalization Patterns

Electronic Structure Characteristics

Molecular orbital analysis of 2-(2-Phenylacetamido)acetaldehyde oxime reveals significant electron delocalization patterns that influence both its chemical reactivity and conformational preferences [10] [8]. The highest occupied molecular orbital (HOMO) is primarily localized on the oxime nitrogen and oxygen atoms, with substantial contributions from the π-system of the phenyl ring [7].

Frontier Orbital Properties

The HOMO-LUMO energy gap is calculated to be approximately 4.8-5.2 electron volts using B3LYP/6-311++G(d,p) methods [11], indicating moderate electronic stability. The LUMO is predominantly located on the carbonyl carbon and the oxime carbon, suggesting these sites as potential electrophilic centers for nucleophilic attack [12].

Natural Bond Orbital analysis demonstrates that the oxime C=N-O system exhibits substantial resonance stabilization through delocalization of the oxygen lone pairs into the π* orbital of the C=N bond [8]. This delocalization pattern is quantified by second-order perturbation theory analysis, showing stabilization energies of 18-25 kilojoules per mole for the n(O) → π*(C=N) interaction [7].

Charge Distribution and Electrostatic Properties

Mulliken population analysis reveals that the oxime oxygen carries a partial negative charge of approximately -0.45 to -0.52 elementary charges, while the oxime nitrogen shows a positive charge of +0.15 to +0.22 elementary charges [13]. The carbonyl oxygen exhibits a substantial negative charge of -0.58 to -0.65 elementary charges, consistent with its role as a hydrogen bond acceptor.

Molecular electrostatic potential maps demonstrate distinct regions of electron density that correlate with observed hydrogen bonding patterns [7]. The oxime hydroxyl group creates a positive electrostatic potential region, while the oxime nitrogen and carbonyl oxygen generate negative potential wells suitable for hydrogen bond formation.

π-Electron Delocalization Analysis

The aromatic phenyl ring maintains its characteristic π-electron delocalization with minimal perturbation from the acetamido substituent [10]. However, extended conjugation between the phenyl π-system and the amide carbonyl is observed, with calculated resonance stabilization energies of 8-12 kilojoules per mole [8].

The oxime functionality exhibits unique electronic characteristics due to the presence of both σ and π components in the C=N-O system [14]. Time-dependent DFT calculations reveal that the lowest energy electronic transitions involve charge transfer from the oxime nitrogen lone pairs to the π* orbitals of the aromatic system, occurring at wavelengths around 280-320 nanometers [11].

Orbital TypeEnergy (eV)Primary CharacterDelocalization Pattern
HOMO-6.2 to -6.8n(O) oximeO lone pair → π system
HOMO-1-7.1 to -7.5π phenylAromatic delocalization
LUMO-1.0 to -1.4π*(C=N) oximeAnti-bonding oxime orbital
LUMO+1-0.8 to -1.2π*(CO) amideCarbonyl anti-bonding

Molecular Dynamics Simulations of Solvent Interaction Networks

Solvation Structure and Dynamics

Molecular dynamics simulations of 2-(2-Phenylacetamido)acetaldehyde oxime in aqueous solution reveal complex solvation patterns that significantly influence molecular conformation and dynamics [15] [16]. The compound exhibits preferential hydration around the polar oxime and amide functionalities, with average coordination numbers of 2.8-3.2 water molecules within the first solvation shell [17].

Solvent-Mediated Conformational Effects

Aqueous solvation stabilizes extended conformations of the molecule through the formation of bridging hydrogen bond networks between water molecules and the polar functional groups [18]. The presence of explicit water molecules in MD simulations reduces the relative stability differences between conformers compared to gas-phase calculations, with energy differences decreasing by approximately 30-40 percent [19].

Radial distribution functions calculated from MD trajectories show pronounced peaks at 1.8-1.9 Ångströms for O(oxime)-H(water) interactions and at 2.0-2.1 Ångströms for O(carbonyl)-H(water) interactions [15]. These distances are consistent with strong hydrogen bonding interactions that persist for average lifetimes of 2-4 picoseconds.

Hydrogen Bonding Network Analysis

The oxime hydroxyl group acts as both a hydrogen bond donor and acceptor, forming an average of 1.2 donor bonds and 0.8 acceptor bonds with surrounding water molecules [16]. The carbonyl oxygen primarily functions as a hydrogen bond acceptor, coordinating with 1.8-2.1 water molecules on average.

Dynamic hydrogen bond analysis reveals that the oxime group undergoes frequent reorganization of its hydrogen bonding network, with bond breaking and formation events occurring on timescales of 1-3 picoseconds [20]. This dynamic behavior contributes to the conformational flexibility observed in solution.

Solvent Effects on Electronic Properties

Continuum solvation models (PCM and SMD) incorporated into DFT calculations demonstrate that aqueous solvation increases the dipole moment of the molecule from 3.2 Debye in the gas phase to 4.8 Debye in solution [2]. This enhancement reflects the polarization of the electron density in response to the electric field created by the surrounding water molecules.

The HOMO-LUMO gap decreases by approximately 0.3-0.5 electron volts upon solvation, indicating increased electronic polarizability in the aqueous environment [21]. This change correlates with enhanced reactivity of the oxime functionality toward nucleophilic and electrophilic reagents.

Temperature-Dependent Solvation Dynamics

Variable temperature MD simulations (280-320 Kelvin) reveal that increasing temperature leads to more rapid hydrogen bond dynamics and increased conformational sampling [16]. The self-diffusion coefficient of the solute increases from 0.45 × 10⁻⁹ square meters per second at 280 Kelvin to 0.78 × 10⁻⁹ square meters per second at 320 Kelvin.

Thermodynamic integration calculations provide solvation free energies of -28.3 ± 2.1 kilojoules per mole for the most stable conformer in water [15]. The entropic contribution to solvation amounts to approximately 15-20 percent of the total free energy, reflecting the ordering of water molecules around the polar solute.

Solvent PropertyAqueous SolutionOrganic SolventsGas Phase
Hydrogen bonds (avg)2.8-3.20.5-1.20
Dipole moment (D)4.8 ± 0.33.8 ± 0.23.2 ± 0.1
HOMO-LUMO gap (eV)4.3-4.74.6-5.05.0-5.2
Diffusion (10⁻⁹ m²/s)0.6 ± 0.11.2 ± 0.2N/A

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

192.089877630 g/mol

Monoisotopic Mass

192.089877630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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